2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazolinone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the furan and piperazine groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Its biological activities suggest potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Exhibits anti-tubercular activity.
2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Used in the synthesis of triazole derivatives.
Uniqueness
2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of a quinazolinone core, a furan ring, and a piperazine moiety
Properties
Molecular Formula |
C25H26N4O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-7-(2-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H26N4O3/c1-16-6-3-4-7-19(16)18-14-20-23(21(30)15-18)17(2)26-25(27-20)29-11-9-28(10-12-29)24(31)22-8-5-13-32-22/h3-8,13,18H,9-12,14-15H2,1-2H3 |
InChI Key |
DZPIGENKDLNJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=NC(=NC(=C3C(=O)C2)C)N4CCN(CC4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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